molecular formula C14H20ClN3O3 B13493313 tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B13493313
M. Wt: 313.78 g/mol
InChI Key: MWXGBSNJULXWJU-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a 2-chloropyrimidin-4-yloxy group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-chloropyrimidin-4-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical compound with significant biological activity, primarily noted for its potential applications in medicinal chemistry. This article explores its biological properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C14H20ClN3O3
  • Molecular Weight : 313.78 g/mol
  • IUPAC Name : tert-butyl 3-(2-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate
  • Structure :
    CC C C OC O N1CCCC C1 OC2 NC NC C2 Cl\text{CC C C OC O N1CCCC C1 OC2 NC NC C2 Cl}

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways. The compound has been shown to act as an inhibitor in enzymatic reactions, which is crucial for its application in drug development.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It has been implicated in the inhibition of certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound shows affinity towards various receptors, which may be leveraged for therapeutic purposes.
  • Antiproliferative Effects : Preliminary studies suggest that it may inhibit cell proliferation, particularly in cancer cell lines.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

StudyFindingsReference
In vitro study on cancer cell linesSignificant inhibition of cell growth observed
Enzyme inhibition assaysDemonstrated effective inhibition of target enzymes
Receptor binding studiesHigh affinity for specific receptors related to metabolic pathways

Comparative Analysis with Similar Compounds

The compound's activity can be compared with other similar piperidine derivatives:

Compound NameBiological ActivityUnique Features
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylateModerate enzyme inhibitionDifferent substitution pattern
tert-Butyl 3-(pyridin-4-yloxy)piperidine-1-carboxylateLower receptor affinityLacks chlorinated substituent

Properties

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

MWXGBSNJULXWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=NC=C2)Cl

Origin of Product

United States

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